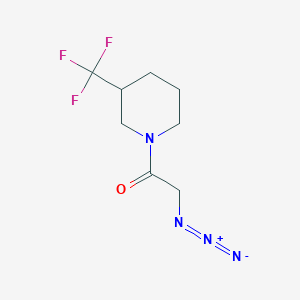

2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Overview

Description

Scientific Research Applications

Corrosion Inhibition Properties:

- Research has demonstrated the use of azide complexes, including those derived from 2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one, in inhibiting corrosion on mild steel. These complexes show promising results in corrosion engineering (Das et al., 2017).

Synthesis and Spectroscopic Characterization:

- The compound has been used in the synthesis and characterization of new molecules, where its role in the structure and properties of the synthesized compounds has been explored (Govindhan et al., 2017).

Photoredox Alkylazidation of Alkenes:

- In a study focused on photoredox alkylazidation of alkenes, sodium azide was utilized alongside heteroarenium salts to produce valuable 2-azido-1-(1,4-dihydropyridin-4-yl)-ethanes. This application is important for the incorporation of azido groups in chemical synthesis (Yang et al., 2020).

Synthesis of Schiff Base Complexes:

- The compound has been used in the synthesis of Schiff base complexes, which are relevant in materials science and coordination chemistry. These complexes often exhibit interesting properties such as magnetic interactions and can be applied in various fields (Jana et al., 2012).

Magnetic Investigation of Azido-Bridged Compounds:

- Studies on azido-bridged compounds, potentially synthesized using derivatives of 2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one, have contributed to understanding magnetic interactions in such compounds. These investigations are significant for the development of magnetic materials and devices (Sasmal et al., 2010).

Synthesis of Functionalized Azaheterocycles:

- The compound is used in the synthesis of functionalized azaheterocycles, demonstrating its versatility in organic synthesis. These heterocycles find applications in pharmaceuticals and agrochemicals (Dolfen et al., 2014).

Enantioselective Azidation:

- The compound is involved in the enantioselective azidation of unactivated alkenes, showing its utility in asymmetric synthesis, which is crucial in the development of chiral drugs and catalysts (Li et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

The exact mode of action of 2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in their function. The azido group in the compound could potentially undergo reactions that modify the target, altering its activity .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining its effectiveness .

Result of Action

It’s likely that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

properties

IUPAC Name |

2-azido-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4O/c9-8(10,11)6-2-1-3-15(5-6)7(16)4-13-14-12/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJZKBFXTCLWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(3-(trifluoromethyl)piperidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

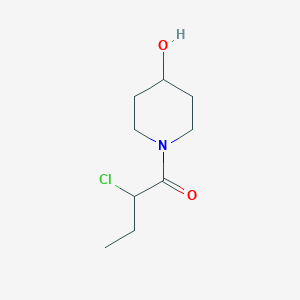

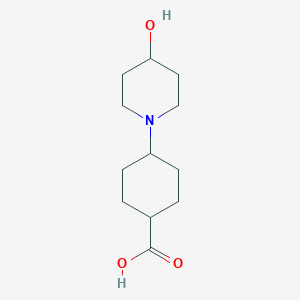

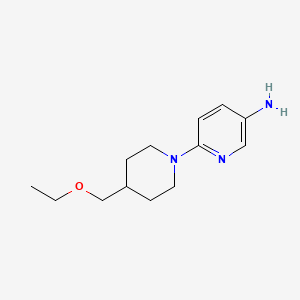

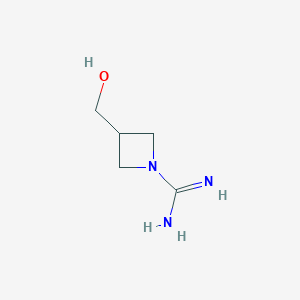

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)

![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)

![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)

![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)